molecular formula C18H23ClINO3 B591616 25I-Nbome 3-methoxy isomer (hydrochloride) CAS No. 1566571-63-8

25I-Nbome 3-methoxy isomer (hydrochloride)

Cat. No.: B591616
CAS No.: 1566571-63-8
M. Wt: 463.7 g/mol
InChI Key: NFHNTZHBZCDGKV-UHFFFAOYSA-N
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Description

25I-NBOMe 3-methoxy isomer (hydrochloride) is a synthetic compound belonging to the phenethylamine class. It is a derivative of the serotonin 2A receptor agonist 2C-I, and it is known for its potent hallucinogenic properties. The compound is characterized by the presence of a methoxy group at the three-position on the benzene ring, distinguishing it from other NBOMe derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25I-NBOMe 3-methoxy isomer (hydrochloride) typically involves the following steps:

Industrial Production Methods: Industrial production of 25I-NBOMe 3-methoxy isomer (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

25I-NBOMe 3-methoxy isomer (hydrochloride) has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.

    Biology: Studied for its interaction with serotonin receptors and its effects on neurotransmission.

    Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders.

    Industry: Utilized in forensic toxicology for the detection of designer drugs.

Mechanism of Action

The compound exerts its effects primarily through agonism of the serotonin 2A receptor. Upon binding to this receptor, it induces a conformational change that activates downstream signaling pathways, leading to altered perception and cognition. The molecular targets include the serotonin 2A receptor and other related serotonin receptors .

Comparison with Similar Compounds

Uniqueness: 25I-NBOMe 3-methoxy isomer (hydrochloride) is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. It is more potent than its parent compound 2C-I and exhibits a higher affinity for the serotonin 2A receptor .

Properties

IUPAC Name

2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22INO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHNTZHBZCDGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)I)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566571-63-8
Record name 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-IODO-2,5-DIMETHOXYPHENYL)-N-(3-METHOXYBENZYL)ETHAN-1-AMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0M5B3T4P3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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